molecular formula C15H13Cl2NO3 B11963485 2-(2,4-dichlorophenoxy)ethyl N-phenylcarbamate CAS No. 92436-02-7

2-(2,4-dichlorophenoxy)ethyl N-phenylcarbamate

Cat. No.: B11963485
CAS No.: 92436-02-7
M. Wt: 326.2 g/mol
InChI Key: VJLQHTWIMFFHJC-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)ethyl N-phenylcarbamate is a chemical compound with the molecular formula C15H13Cl2NO3 and a molecular weight of 326.182 g/mol . This compound is known for its unique structure, which includes a dichlorophenoxy group and a phenylcarbamate group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)ethyl N-phenylcarbamate typically involves the reaction of 2,4-dichlorophenol with ethylene oxide to form 2-(2,4-dichlorophenoxy)ethanol. This intermediate is then reacted with phenyl isocyanate to produce the final compound . The reaction conditions usually involve the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the purity and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)ethyl N-phenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,4-Dichlorophenoxy)ethyl N-phenylcarbamate is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Studied for its potential biological activities, including anti-inflammatory and herbicidal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the inhibition of specific enzymes.

    Industry: Used in the formulation of herbicides and pesticides.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)ethyl N-phenylcarbamate involves its interaction with specific molecular targets. In biological systems, it is known to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation. The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Dichlorophenoxy)ethyl N-phenylcarbamate is unique due to its specific combination of dichlorophenoxy and phenylcarbamate groups, which confer distinct chemical and biological properties. Its ability to inhibit COX-2 selectively makes it a valuable compound for research in anti-inflammatory agents .

Properties

CAS No.

92436-02-7

Molecular Formula

C15H13Cl2NO3

Molecular Weight

326.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)ethyl N-phenylcarbamate

InChI

InChI=1S/C15H13Cl2NO3/c16-11-6-7-14(13(17)10-11)20-8-9-21-15(19)18-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,18,19)

InChI Key

VJLQHTWIMFFHJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OCCOC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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